Tert-butyl 4-hydroxy-2-(trifluoromethyl)piperidine-1-carboxylate
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Overview
Description
Tert-butyl 4-hydroxy-2-(trifluoromethyl)piperidine-1-carboxylate is a chemical compound with the molecular formula C11H18F3NO3. It is known for its unique structure, which includes a piperidine ring substituted with a trifluoromethyl group and a tert-butyl ester. This compound is used in various scientific research applications due to its distinctive chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 4-hydroxy-2-(trifluoromethyl)piperidine-1-carboxylate typically involves the reaction of piperidine derivatives with trifluoromethylating agents. One common method includes the use of this compound as a starting material, which undergoes a series of reactions to introduce the trifluoromethyl group and the tert-butyl ester. The reaction conditions often involve the use of strong bases and solvents such as dichloromethane or tetrahydrofuran .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The process may include steps such as purification through recrystallization or chromatography to ensure the final product meets the required specifications .
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 4-hydroxy-2-(trifluoromethyl)piperidine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form ketones or aldehydes.
Reduction: The compound can be reduced to remove the trifluoromethyl group or to convert the ester to an alcohol.
Substitution: The trifluoromethyl group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation but often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reaction pathway. For example, oxidation of the hydroxyl group may yield a ketone, while reduction of the ester group may produce an alcohol .
Scientific Research Applications
Tert-butyl 4-hydroxy-2-(trifluoromethyl)piperidine-1-carboxylate is used in various scientific research fields, including:
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: In studies involving enzyme inhibition and protein interactions.
Medicine: As a potential lead compound for drug development due to its unique chemical properties.
Industry: In the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of tert-butyl 4-hydroxy-2-(trifluoromethyl)piperidine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group can enhance the compound’s binding affinity to these targets, leading to increased potency and selectivity. The pathways involved may include inhibition of enzymatic activity or modulation of receptor signaling .
Comparison with Similar Compounds
Similar Compounds
Tert-butyl 4-hydroxy-4-(trifluoromethyl)piperidine-1-carboxylate: Similar structure but with a different substitution pattern on the piperidine ring.
Tert-butyl 4-(4-amino-2-(trifluoromethyl)phenyl)piperazine-1-carboxylate: Contains a piperazine ring instead of a piperidine ring.
Uniqueness
Tert-butyl 4-hydroxy-2-(trifluoromethyl)piperidine-1-carboxylate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the trifluoromethyl group enhances its stability and lipophilicity, making it a valuable compound for various applications .
Properties
IUPAC Name |
tert-butyl 4-hydroxy-2-(trifluoromethyl)piperidine-1-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H18F3NO3/c1-10(2,3)18-9(17)15-5-4-7(16)6-8(15)11(12,13)14/h7-8,16H,4-6H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JNYRUQBINDHTFN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(CC1C(F)(F)F)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18F3NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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